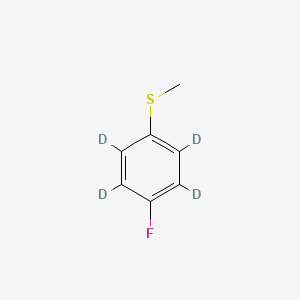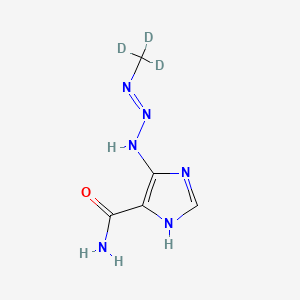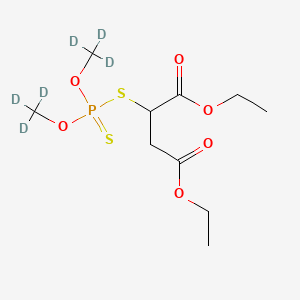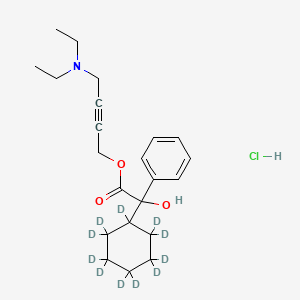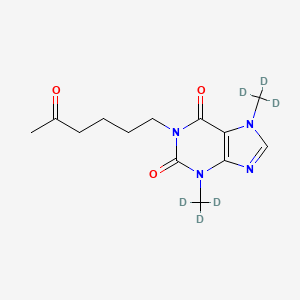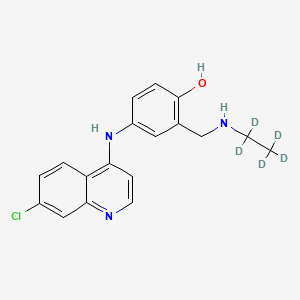![molecular formula C25H33N3O4 B563102 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine CAS No. 1391068-29-3](/img/structure/B563102.png)
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine (MBT-PP) is an amino acid derivative that has been studied for its potential use in a variety of scientific research applications. It is a modified version of the natural amino acid tyrosine, and has been extensively studied for its unique biochemical and physiological effects.
Scientific Research Applications
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine has been studied for its potential use in a variety of scientific research applications, such as drug design and delivery, gene therapy, cancer therapy, and tissue engineering. It has been used to study the effects of tyrosine-based drugs, and has been found to be an effective delivery system for drugs and other therapeutic agents. Additionally, this compound has been used in gene therapy to modify gene expression, and in tissue engineering to study the effects of tyrosine-based biomaterials.
Mechanism of Action
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is believed to act by binding to specific receptors on the surface of cells, which triggers the release of various signaling molecules, including hormones, neurotransmitters, and growth factors. This in turn leads to a cascade of biochemical and physiological effects, which can be beneficial or detrimental, depending on the context.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, studies have shown that it can modulate gene expression, alter cell metabolism, and affect the activity of enzymes and receptors. Additionally, this compound has been shown to have anti-inflammatory and immunomodulatory effects, and to be involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The primary advantage of 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is its ability to be used as a delivery system for drugs and other therapeutic agents. Additionally, it is relatively easy to synthesize, and is stable in a variety of conditions. However, there are some limitations to using this compound in lab experiments. For example, it is not completely water-soluble, and its effects may vary depending on the type of cell or tissue being studied.
Future Directions
The potential future directions for 1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine research include further studies into its mechanism of action, its effects on different cell types and tissues, and its potential use in drug delivery and gene therapy. Additionally, further studies could be conducted to explore its potential uses in cancer therapy, tissue engineering, and other biomedical applications. Finally, further research could be conducted to identify new methods for synthesizing this compound, as well as to identify potential new uses for the compound.
Synthesis Methods
1-[(S)-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine is synthesized through a three-step process. First, the N-tert-Boc-N-methyltyrosine (Boc-MTyr) is synthesized by reacting N-methyltyrosine (MTyr) with tert-butyloxycarbonyl (Boc) anhydride. This is followed by the reaction of Boc-MTyr with 1-chloro-4-phenylpiperazine (CPP) to form the intermediate 1-chloro-N-tert-Boc-N-methyltyrosyl]-4-phenylpiperazine (CPP-Boc-MTyr). Finally, the CPP-Boc-MTyr is reacted with an acid to form the desired this compound.
properties
IUPAC Name |
tert-butyl N-[(2S)-3-(4-hydroxyphenyl)-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4/c1-25(2,3)32-24(31)26(4)22(18-19-10-12-21(29)13-11-19)23(30)28-16-14-27(15-17-28)20-8-6-5-7-9-20/h5-13,22,29H,14-18H2,1-4H3/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLBRLSGEMMRUIF-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

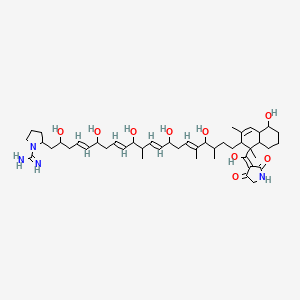
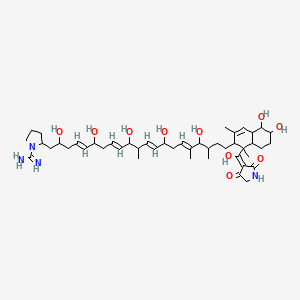
![7-Oxabicyclo[2.2.1]heptane-2-carboxylicacid,3-nitro-,methylester,(1R,2S,3S,4S)-rel-(9CI)](/img/no-structure.png)

